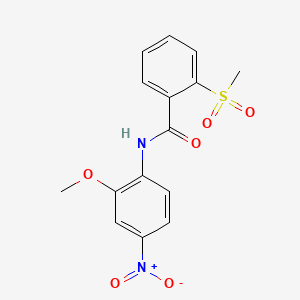![molecular formula C23H26N2O5 B2877740 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091476-04-8](/img/structure/B2877740.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(4-methoxyphenyl)cyclopentyl)methyl group . Oxalamides are a class of compounds that have been studied for various applications, including medicinal chemistry and drug discovery.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been used in reactions involving heavy metal ions .科学的研究の応用
Role in Compulsive Food Consumption and Eating Disorders
Research has investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, particularly in the context of binge eating in female rats. Compounds like GSK1059865, JNJ-10397049, and SB-649868, which are selective antagonists for orexin receptors, were evaluated for their effects on binge eating induced by food restriction and stress. Findings suggest a significant role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could offer a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization of Novel Compounds
Various studies have focused on synthesizing and characterizing new classes of compounds for potential therapeutic applications. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing innovative methods in creating pseudopeptidic [1,2,4]triazines (Sañudo et al., 2006). Another study synthesized cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, highlighting their potential as novel biochemical tools or therapeutic agents (Hartenstein & Sicker, 1993).
Antimicrotubule Agents and Cancer Therapy
The development of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showcased a scaffold for compounds inhibiting tubulin polymerization and cancer cell growth. This demonstrates the potential of such compounds as antimicrotubule agents for cancer therapy, with specific compounds showing significant antiproliferative activity against cancer cell lines (Stefely et al., 2010).
Novel Synthetic Approaches and Chemical Structures
Research into the synthesis of novel compounds often reveals unique chemical structures and potential applications in various fields, including medicinal chemistry and materials science. Studies like the synthesis of azo polymers for reversible optical storage illustrate the broad scope of applications for newly synthesized chemical compounds (Meng et al., 1996).
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-18-7-5-17(6-8-18)23(10-2-3-11-23)14-25-22(27)21(26)24-13-16-4-9-19-20(12-16)30-15-29-19/h4-9,12H,2-3,10-11,13-15H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLSPNSBDINPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)

![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
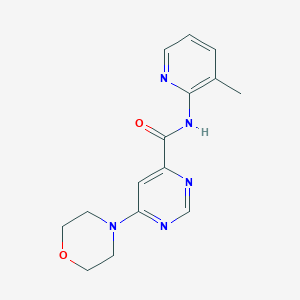
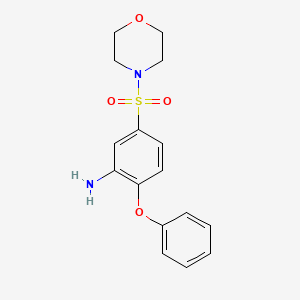
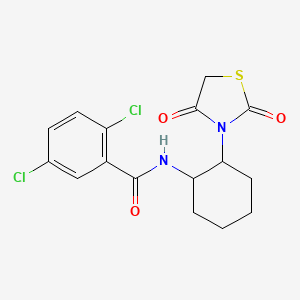
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)
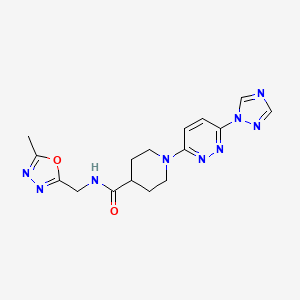


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

